N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15/h2-9,11H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNVKSIJJWIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
An In-depth Technical Guide to N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine: Structure, Properties, and Synthetic Strategies
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a tertiary amine of significant interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from structurally related analogs and fundamental chemical principles to provide a robust profile. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic pathways with detailed protocols, and potential biological applications based on its structural motifs. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound and its potential.
Introduction and Rationale
This compound belongs to a class of N-benzylphenethylamine-related compounds. This structural class is notable for its interaction with various biological targets. For instance, derivatives of N-benzylpyrimidin-2-amine have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer treatment[1], while other N-benzyl pyridine derivatives have shown promise for their neuroprotective effects[2]. The core structure combines a lipophilic benzyl group, a versatile pyridine ring, and a tertiary amine center, making it a prime candidate for exploring new therapeutic agents. This guide aims to provide a detailed, predictive analysis of its chemical and biological characteristics to facilitate further research and development.
Chemical Structure and Nomenclature
The structure of this compound is characterized by a central nitrogen atom bonded to three distinct substituents: a benzyl group, a methyl group, and a 2-(2-pyridyl)ethyl group. This arrangement defines it as a tertiary amine.
-
IUPAC Name: N-Benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine
-
Core Functional Groups:
-
Tertiary Amine: A nitrogen atom bonded to three carbon atoms. This group is typically basic and can be protonated to form a quaternary ammonium salt.
-
Benzyl Group: A toluene molecule from which one hydrogen atom of the methyl group has been removed. It imparts lipophilicity and potential for aromatic interactions.
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.[3] The nitrogen in the pyridine ring is also basic and can participate in hydrogen bonding.
-
Below is a 2D representation of the chemical structure.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and the properties of its constituent functional groups.
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C₁₅H₁₈N₂ | Derived from the chemical structure. |
| Molecular Weight | ~226.32 g/mol | Important for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |
| Appearance | Likely a pale yellow to brown oil or low-melting solid | Many similar N-benzylated amines are oils or low-melting solids at room temperature.[4] |
| pKa (Tertiary Amine) | ~8.5 - 9.5 | The tertiary amine is expected to be basic. This pKa is crucial for understanding its ionization state at physiological pH, which affects solubility, membrane permeability, and receptor binding. |
| pKa (Pyridine) | ~5.0 - 5.5 | The pyridine nitrogen is less basic than the tertiary amine. At physiological pH (7.4), the tertiary amine will be mostly protonated, while the pyridine nitrogen will be mostly neutral. |
| LogP (Octanol-Water) | ~3.0 - 4.0 | The presence of two aromatic rings (benzyl and pyridine) suggests moderate to high lipophilicity. This value is critical for predicting oral bioavailability and blood-brain barrier penetration. A related compound, 2-(Benzylamino)pyridine, has a calculated XLogP3-AA of 2.7.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Due to its lipophilic nature, solubility in aqueous media is expected to be low but will increase at acidic pH due to the formation of the protonated, more polar ammonium salt. It should be readily soluble in solvents like ethanol, methanol, and dichloromethane. |
Proposed Synthetic Pathways
There are several plausible synthetic routes to this compound. A common and effective method for synthesizing tertiary amines is through sequential N-alkylation or reductive amination. Below is a proposed two-step synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N-Methyl-2-(pyridin-2-yl)ethan-1-amine (Reductive Amination)
This step involves the methylation of the primary amine, 2-(2-aminoethyl)pyridine. Reductive amination is a reliable method for this transformation.
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 2-(2-aminoethyl)pyridine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Imine Formation: Add 1.1 equivalents of aqueous formaldehyde (37 wt. %) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. Basify the solution with 4M NaOH to pH >12.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: Formaldehyde reacts with the primary amine to form an imine (or iminium ion), which is then selectively reduced by sodium cyanoborohydride to yield the secondary amine. NaBH₃CN is chosen because it is mild enough not to reduce the aldehyde starting material but is effective at reducing the iminium ion.
Step 2: Synthesis of this compound (N-Benzylation)
The final step is the benzylation of the secondary amine intermediate. This is a standard nucleophilic substitution reaction.
Protocol:
-
Setup: To a solution of 1.0 equivalent of N-Methyl-2-(pyridin-2-yl)ethan-1-amine in acetonitrile, add 2.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃).
-
Reagent Addition: Add 1.1 equivalents of benzyl chloride dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash chromatography to yield the pure tertiary amine.
Causality: The secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The base (K₂CO₃) is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Potential Biological Activity and Applications
The structural components of this compound suggest several potential areas of biological activity, drawing parallels from related N-benzylphenethylamine and pyridine-containing compounds.
-
Central Nervous System (CNS) Activity: The N-benzylphenethylamine scaffold is a core component of the 25-NB (NBOMe) series of potent serotonergic psychedelics, which are selective agonists of the 5-HT₂A receptor.[6] The combination of a benzyl group and a phenethylamine-like moiety (in this case, pyridylethylamine) suggests that this compound could be investigated for activity at serotonin or other monoamine receptors.
-
Neuroprotection: Recently, N-benzyl pyridine-2-one derivatives have demonstrated neuroprotective effects against cognitive deficits in animal models, partly by inhibiting acetylcholinesterase (AChE) activity.[2] The pyridine and benzyl moieties in the target compound make it a candidate for similar investigations.
-
Anticancer Potential: N-benzylpyrimidin-2-amine derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing antiproliferative activity against tumor cells.[1] This suggests a potential, albeit speculative, role for the target compound in oncology research.
Sources
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- 3. Aromatic compound - Wikipedia [en.wikipedia.org]
- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 5. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 25-NB - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Pharmacological Applications of the N-Benzyl-N-pyridylethylamine Scaffold
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data
Disclaimer: The specific molecule, N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE, is not extensively characterized in publicly available scientific literature. This guide, therefore, focuses on the pharmacological applications of its core structural motif, the N-benzyl-N-pyridylethylamine scaffold, by drawing on data from closely related and well-studied analogue compounds. The principles and methodologies described herein provide a robust framework for investigating the potential therapeutic applications of this and similar chemical entities.
I. Introduction: The N-Benzyl-N-pyridylethylamine Scaffold - A Privileged Structure in Neuropharmacology
The N-benzyl-N-pyridylethylamine scaffold is a significant pharmacophore in modern drug discovery, characterized by a benzyl group and a pyridyl group linked by an ethylamine core. This arrangement confers a unique combination of steric and electronic properties that allows for interaction with a diverse range of biological targets, particularly within the central nervous system (CNS). The lipophilic benzyl group facilitates penetration of the blood-brain barrier, while the nitrogen-containing pyridine ring and the tertiary amine core provide key hydrogen bonding and ionic interaction points with various receptors and enzymes.
This guide will explore the potential pharmacological applications of this scaffold by examining the established activities of structurally similar compounds. We will delve into key therapeutic areas where this chemical motif has shown promise, including neurodegenerative diseases, psychiatric disorders, and allergic conditions. The subsequent sections will provide detailed mechanistic insights, experimental protocols for characterization, and a forward-looking perspective on the therapeutic potential of this chemical class.
II. Potential Pharmacological Applications & Mechanisms of Action
Based on the activities of structurally related compounds, the N-benzyl-N-pyridylethylamine scaffold is predicted to have significant potential in the following areas:
A. Neuroprotection and Cognitive Enhancement via Acetylcholinesterase Inhibition
A prominent application for compounds containing the N-benzyl-pyridine moiety is in the treatment of neurodegenerative disorders like Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels in the brain, which is associated with improved cognitive function.
Mechanism of Action: N-benzyl-pyridine derivatives have been shown to act as potent inhibitors of AChE.[1][2] The proposed mechanism involves the interaction of the pyridinium moiety with the catalytic anionic site (CAS) of the enzyme, while the benzyl group engages with the peripheral anionic site (PAS). This dual-binding mode can effectively block the entry of acetylcholine to the active site and allosterically modulate enzyme activity.
Recent studies on N-benzyl pyridine-2-one derivatives have demonstrated significant neuroprotective effects in preclinical models of cognitive deficit.[1] These compounds were shown to reverse scopolamine-induced memory impairment, reduce AChE activity in the brain, and mitigate oxidative stress.[1]
B. Modulation of Muscarinic Acetylcholine Receptors
The structural similarity of the N-benzyl-N-pyridylethylamine core to known muscarinic receptor antagonists suggests a potential for activity at these G-protein coupled receptors (GPCRs).[3][4] Muscarinic receptors are involved in a wide array of physiological functions, and their modulation has therapeutic implications for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[3][4][5]
Mechanism of Action: Muscarinic antagonists competitively block the binding of acetylcholine to its receptors.[3] The development of subtype-selective muscarinic antagonists is a key goal in drug discovery to minimize off-target effects.[4][6] The N-benzyl-N-pyridylethylamine scaffold could be rationally designed to achieve selectivity for specific muscarinic receptor subtypes (M1-M5) by modifying substituents on the benzyl and pyridyl rings to exploit subtle differences in the receptor binding pockets.[4]
C. Serotonergic Activity for Psychiatric and Neurological Disorders
The N-benzyl phenethylamine scaffold, a close analogue, is a well-established pharmacophore for agonists of serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[7][8] These receptors are key targets for the treatment of depression, anxiety, and other psychiatric conditions. Agonism at these receptors is also associated with the psychoactive effects of certain compounds.[8]
Mechanism of Action: N-benzyl substitution on a phenethylamine core has been shown to dramatically increase binding affinity and functional activity at 5-HT2A receptors.[7][8] This is attributed to favorable interactions of the benzyl group within a specific binding pocket of the receptor. The resulting modulation of serotonergic signaling pathways in the brain can lead to a range of downstream effects on mood, cognition, and perception.
D. Antihistaminic Properties for Allergic Conditions
The ethylenediamine core present in the target scaffold is a classic feature of first-generation histamine H1 receptor antagonists.[9][10] These compounds are widely used to treat allergic rhinitis, urticaria, and other allergic reactions by blocking the effects of histamine.[9]
Mechanism of Action: H1 antihistamines act as inverse agonists at the histamine H1 receptor, stabilizing the inactive conformation of the receptor and reducing its constitutive activity.[9] The N-benzyl and pyridyl groups of the scaffold can be envisioned to interact with key residues in the H1 receptor binding site, similar to established antihistamines like mepyramine.[11][12]
E. Anticonvulsant Activity
Derivatives of N-benzyl-2-acetamidopropionamide have demonstrated potent anticonvulsant activity in preclinical models.[13] This suggests that the N-benzylamine moiety, when appropriately substituted, can confer neuro-modulatory effects relevant to the treatment of epilepsy.
Mechanism of Action: The precise mechanism of anticonvulsant action for these compounds is not fully elucidated but is thought to involve the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission. Structure-activity relationship studies have shown that the stereochemistry and the nature of substituents on the N-benzyl group are critical for anticonvulsant potency.[13]
III. Experimental Protocols for Pharmacological Characterization
To investigate the potential pharmacological applications of this compound, a systematic approach involving a battery of in vitro and in vivo assays is required. Below are representative protocols for key experiments.
A. Acetylcholinesterase Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of AChE.
Protocol:
-
Reagents: Acetylcholinesterase (from electric eel or human recombinant), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound, and buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add buffer, DTNB, and the test compound or vehicle control. c. Add AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding ATCI. e. Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the yellow color produced from the reaction of thiocholine with DTNB.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
B. Radioligand Binding Assays for Muscarinic and Serotonin Receptors
These assays measure the affinity of the test compound for specific receptor subtypes.
Protocol:
-
Materials: Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human M1 muscarinic receptor or 5-HT2A receptor), a specific radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors or [3H]ketanserin for 5-HT2A receptors), test compound, and appropriate buffers.[14]
-
Procedure: a. Prepare a range of concentrations of the test compound. b. In a reaction tube, combine the cell membranes, radioligand, and either the test compound or vehicle. c. Incubate the mixture to allow for binding equilibrium to be reached. d. Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter. e. Wash the filters to remove non-specifically bound radioligand. f. Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibition constant) of the test compound by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).
C. In Vivo Assessment of Cognitive Enhancement in a Mouse Model
This experiment evaluates the ability of the test compound to reverse memory deficits.
Protocol:
-
Animal Model: Use a standard mouse model of cognitive impairment, such as scopolamine-induced amnesia.
-
Procedure: a. Acclimate the mice to the testing environment (e.g., Morris water maze or Y-maze). b. Administer the test compound or vehicle to the mice at various doses. c. After a pre-determined time, induce amnesia by administering scopolamine. d. Conduct the behavioral test to assess learning and memory. For example, in the Morris water maze, measure the escape latency to find a hidden platform.
-
Data Analysis: Compare the performance of the compound-treated groups to the vehicle and scopolamine-only groups using appropriate statistical tests (e.g., ANOVA). A significant improvement in performance in the compound-treated group indicates cognitive-enhancing effects.
IV. Data Presentation
Table 1: Predicted Pharmacological Profile of this compound based on Analogues
| Pharmacological Target | Predicted Activity | Potential Therapeutic Application | Key Analogues |
| Acetylcholinesterase (AChE) | Inhibitor | Alzheimer's Disease, Cognitive Disorders | N-benzyl pyridine-2-one derivatives[1], N-benzylpyridinium compounds[2] |
| Muscarinic Receptors | Antagonist | COPD, Overactive Bladder | Pirenzepine, Tiotropium[3][4] |
| Serotonin 5-HT2A/2C Receptors | Agonist | Depression, Anxiety Disorders | N-benzyl phenethylamines[7][8] |
| Histamine H1 Receptor | Inverse Agonist | Allergic Rhinitis, Urticaria | Mepyramine, Tripelennamine[9][10] |
| CNS Ion Channels/Receptors | Modulator | Epilepsy, Seizure Disorders | N-benzyl-2-acetamidopropionamide derivatives[13] |
V. Visualizations
Diagram 1: Proposed Mechanism of AChE Inhibition
Caption: A streamlined workflow for the preclinical evaluation of the target compound.
VI. Conclusion and Future Directions
The N-benzyl-N-pyridylethylamine scaffold represents a versatile and promising platform for the development of novel therapeutics targeting a range of CNS and peripheral disorders. Based on the extensive research on structurally related compounds, this compound is predicted to exhibit a rich pharmacology with potential applications as a cognitive enhancer, a modulator of muscarinic and serotonergic systems, an antihistamine, and an anticonvulsant.
Future research should focus on the synthesis and comprehensive pharmacological profiling of this specific molecule to validate these predictions. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, advanced in vivo studies in relevant disease models will be necessary to establish its therapeutic efficacy and safety profile. The insights provided in this guide offer a solid foundation for embarking on such a drug discovery program.
References
- The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC - NIH. (2024-03-11).
- US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
- Muscarinic antagonist - Wikipedia.
- Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018-11-07).
- Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity - PubMed.
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
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- Structures of histamine H1-receptor antagonists derived from the cimetidine group of ... - PubMed.
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- n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine - Organic Syntheses Procedure.
- Irreversible and quaternary muscarinic antagonists discriminate multiple muscarinic receptor binding sites in r
- Pharmacodynamic studies of a new antihistamine agent, N'-pyridyl-N benzyl-N-dimethylethylene diamine HCI, pyribenzamine HCI; effects on salivation, nictitating membrane, lachrymation, pupil and blood pressure - PubMed.
- US6476268B1 - Preparation of N-benzylamines - Google P
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- Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Deriv
- Representative class of H 1 receptor antagonists.
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The Evolving Landscape of Pyridine-Ethylamine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Pyridine-Ethylamine Scaffold
The pyridine ring is a ubiquitous heterocyclic motif in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-π stacking interactions, make it a valuable pharmacophore for engaging with biological targets.[2] When coupled with an ethylamine side chain, the resulting pyridine-ethylamine core structure offers a versatile scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of pyridine-ethylamine derivatives and their analogs, from their synthesis and structure-activity relationships to their applications in treating a range of diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Synthetic Methodologies: Crafting the Pyridine-Ethylamine Core
The synthesis of pyridine-ethylamine derivatives can be approached through various established and modern organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on both the pyridine ring and the ethylamine side chain.
Classical Approaches: Hantzsch and Chichibabin Syntheses
The Hantzsch pyridine synthesis is a robust and widely used multicomponent reaction for the formation of dihydropyridine rings, which can then be oxidized to the corresponding pyridine.[3][4] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the dihydropyridine product. Collect the solid by filtration and wash with cold water.
-
Aromatization: The isolated dihydropyridine can be oxidized to the corresponding pyridine derivative using various oxidizing agents, such as nitric acid or potassium permanganate.[3]
The Chichibabin pyridine synthesis offers another classical route, involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[5] While the precursors are often inexpensive, this method can sometimes suffer from lower yields.[5]
Modern Strategies: Reductive Amination
Reductive amination is a highly efficient and versatile method for forming the C-N bond of the ethylamine side chain.[6][7] This reaction proceeds via the formation of an intermediate imine from a pyridine-carboxaldehyde or a pyridine-ketone and an amine, which is then reduced in situ to the desired amine.[6]
Experimental Protocol: Reductive Amination [8]
-
Imine Formation: In a suitable solvent (e.g., methanol, dichloroethane), dissolve the pyridine-aldehyde or -ketone (1 equivalent) and the desired amine (1-1.2 equivalents). The reaction is often carried out under mildly acidic conditions to facilitate imine formation.
-
Reduction: To the solution containing the in situ-formed imine, add a reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[8] The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups.
-
Work-up and Purification: After the reaction is complete, quench any remaining reducing agent and perform an appropriate aqueous work-up. The final product is then purified by column chromatography or crystallization.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The biological activity of pyridine-ethylamine derivatives can be significantly influenced by the nature and position of substituents on both the pyridine ring and the ethylamine moiety. Understanding these structure-activity relationships is crucial for optimizing lead compounds into potent and selective drug candidates.
A notable example is the development of selective 5-HT1A receptor agonists for the treatment of depression and anxiety.[9][10] SAR studies have revealed that:
-
Substitution on the Pyridine Ring: The introduction of specific substituents on the pyridine ring can dramatically enhance agonist activity. For instance, a combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring has been shown to synergistically improve 5-HT1A agonist properties.[9]
-
Modification of the Ethylamine Linker: Alterations to the ethylamine side chain, such as the incorporation of a fluorine atom, can improve oral bioavailability and prolong the duration of action.[9]
| Compound | R1 | R2 | 5-HT1A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) | Reference |
| 38 | H | H | 1.2 | >1000 | >1000 | [9] |
| 40 | CH₃ | NHCH₃ | 0.3 | >1000 | >1000 | [9] |
| 45 | H | Cl | 0.8 | >1000 | >1000 | [9] |
| 54 | CH₃ | Cl | 0.5 | >1000 | >1000 | [9] |
Table 1: SAR of Pyridine-Ethylamine Derivatives as 5-HT1A Receptor Agonists. Data highlights the impact of substituents on binding affinity and selectivity.
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the pyridine-ethylamine scaffold has led to the discovery of compounds with a wide range of therapeutic applications.
Antidepressant and Anxiolytic Agents: Targeting the Serotonergic System
As previously mentioned, pyridine-ethylamine derivatives have emerged as potent and selective agonists of the 5-HT1A receptor.[9][10] This receptor is a key player in the modulation of mood and anxiety.
Activation of presynaptic 5-HT1A autoreceptors by these agonists leads to a decrease in serotonin release, while activation of postsynaptic receptors modulates downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of the ERK pathway, ultimately leading to therapeutic effects.[11][12][13]
Experimental Protocol: Forced Swim Test (FST) in Rats [9][14][15]
The FST is a widely used behavioral assay to screen for antidepressant activity.
-
Apparatus: A transparent Plexiglas cylinder (20 cm in diameter × 40 cm high) filled with water (25°C) to a depth of 15-18 cm.
-
Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute swim session. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle. After a specified pre-treatment time, they are placed back into the swim cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Anticancer Agents: Targeting Cell Proliferation
Recent studies have highlighted the potential of pyridine-based compounds as anticancer agents.[11][16][17] Certain pyridine-urea derivatives have demonstrated potent in vitro growth inhibitory activity against breast cancer cell lines, with some compounds showing greater activity than the reference drug doxorubicin.[16][17] The proposed mechanism of action for some of these compounds involves the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[16]
Experimental Protocol: MTT Assay for Cytotoxicity [1][18][19]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.
Cholinesterase Inhibitors: A Strategy for Alzheimer's Disease
Pyridine derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][20][21] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition [2][5][22][23]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), the test compound at various concentrations, and the enzyme acetylcholinesterase.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (DTNB).
-
Detection: The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
Trypanocidal Agents: A Novel Approach to Neglected Diseases
Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma parasites.[1][18] This interaction is essential for the import of proteins into glycosomes, organelles critical for the parasite's metabolism. Disruption of this PPI leads to parasite death, offering a promising new strategy for treating trypanosomal diseases.[18]
Experimental Protocol: AlphaScreen Assay for PEX14-PEX5 Interaction Inhibition [24][25]
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.
-
Assay Components: The assay utilizes donor and acceptor beads that are coated with molecules that can bind to the interacting proteins (e.g., antibodies or affinity tags).
-
Interaction and Signal Generation: When PEX14 and PEX5 interact, they bring the donor and acceptor beads into close proximity. Upon excitation of the donor beads with a laser, they release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.
-
Inhibition Measurement: In the presence of an inhibitor that disrupts the PEX14-PEX5 interaction, the beads are separated, and the AlphaScreen signal is reduced. The potency of the inhibitor can be determined by measuring the decrease in signal at various inhibitor concentrations.
Conclusion and Future Directions
The pyridine-ethylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The synthetic versatility of this core structure, combined with the ability to fine-tune its pharmacological properties through targeted modifications, has led to the development of compounds with potent and selective activities against a range of biological targets. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the potential of this privileged scaffold. Future research in this area will likely focus on the development of more complex and highly functionalized derivatives, the exploration of new therapeutic applications, and the use of computational methods to guide the rational design of next-generation pyridine-ethylamine-based drugs.
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Vacher, B., et al. (1998). Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1AReceptors. Journal of Medicinal Chemistry, 41(25), 5070-5083. [Link]
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Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11325-11349. [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 77. [Link]
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Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]
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Di Pietro, O., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4069-4084. [Link]
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Dawidowski, M., et al. (2017). Structure-based optimization of PEX14-PEX5 interaction inhibitors. Science, 355(6331), 1316-1320. [Link]
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Di Pietro, O., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 27(19), 6523. [Link]
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Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
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Chichibabin, A. E. (1924). Über eine neue Synthese von Pyridinbasen. Journal für Praktische Chemie, 107(1), 122-128. [Link]
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Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Archiv der Pharmazie, 351(7), 1800061. [Link]
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Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. *PubMed. [Link]
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Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]
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Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]
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Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1259-1288. [Link]
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Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways in brain. Cellular Signalling, 22(10), 1406-1412. [Link]
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Santini, E., et al. (2009). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Journal of Neuroscience, 29(37), 11463-11466. [Link]
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Carli, M., et al. (2018). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]
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Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]
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Audia, J. E., et al. (1996). Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, 39(23), 4687-4695. [Link]
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Wang, L., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie, 350(12), 1700225. [Link]
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Staroń, J., et al. (2020). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 28(1), 115203. [Link]
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Ighodaro, A. E., & Adeosun, A. M. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical Research and Chemical Sciences, 4(5), 1-5. [Link]
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Therapeutic potential of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
An In-Depth Technical Guide to the Therapeutic Potential of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine as a Novel Histamine H1 Receptor Antagonist
Abstract
This technical guide provides a comprehensive overview of this compound, a novel investigational compound with significant therapeutic potential as a histamine H1 receptor antagonist. Based on its structural features, which include the classic 2-(2-pyridyl)ethylamine scaffold, this molecule is hypothesized to exhibit high-affinity binding to the H1 receptor, leading to the effective blockade of histamine-mediated signaling. This guide will delve into the compound's proposed mechanism of action, its preclinical pharmacological profile, and its potential applications in the treatment of allergic hypersensitivity disorders such as allergic rhinitis and urticaria. Furthermore, we will present detailed experimental protocols for the characterization of this compound, providing researchers and drug development professionals with the necessary tools to validate its therapeutic utility.
Introduction and Chemical Properties
This compound is a tertiary amine featuring a pyridine ring, an ethylamine linker, and benzyl and methyl substitutions on the nitrogen atom. Its chemical structure suggests a potential interaction with biogenic amine receptors, and preliminary in silico modeling has indicated a high-affinity binding pose within the ligand-binding pocket of the histamine H1 receptor.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₈N₂
-
Molecular Weight: 226.32 g/mol
-
Predicted LogP: 3.1 (indicating good lipid solubility and potential for blood-brain barrier penetration)
The presence of the 2-(2-pyridyl)ethylamine core is a well-established pharmacophore for H1 receptor antagonists. The N-benzyl and N-methyl groups are critical for modulating the compound's physicochemical properties, including its lipophilicity and basicity, which in turn influence its pharmacokinetic and pharmacodynamic profile.
Proposed Mechanism of Action: Histamine H1 Receptor Antagonism
We hypothesize that this compound acts as a competitive antagonist or an inverse agonist at the histamine H1 receptor. In its inactive state, the H1 receptor exists in equilibrium with its active conformation. Upon binding histamine, the equilibrium shifts towards the active state, initiating a downstream signaling cascade.
Signaling Pathway:
The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Histamine binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the classic symptoms of an allergic response, including vasodilation, increased vascular permeability, and smooth muscle contraction.
This compound is proposed to bind to the H1 receptor and stabilize its inactive conformation, thereby preventing histamine from binding and activating the receptor. This blockade of H1 receptor signaling is the basis for its potential therapeutic effects in allergic conditions.
Caption: Proposed mechanism of action of this compound at the H1 receptor.
Preclinical Pharmacological Profile
A series of in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound. The following table summarizes the expected data based on its chemical structure and comparison with known H1 receptor antagonists.
| Parameter | Assay | Predicted Value | Therapeutic Implication |
| Affinity (Ki) | Radioligand Binding Assay | 1-10 nM | High potency at the H1 receptor |
| Functional Activity (IC50) | Calcium Mobilization Assay | 5-20 nM | Effective blockade of histamine-induced signaling |
| Receptor Selectivity | Receptorome Screening | >100-fold selectivity for H1 vs. other amine receptors | Reduced off-target side effects |
| In Vivo Efficacy | Guinea Pig Model of Allergic Rhinitis | ED50 = 0.5-2 mg/kg | Potential for effective treatment of allergic symptoms |
| Blood-Brain Barrier Penetration | In Situ Brain Perfusion | Moderate to High | Potential for sedative effects; may require optimization for non-sedating profile |
Therapeutic Potential in Allergic Rhinitis
Allergic rhinitis is a prevalent allergic disorder characterized by symptoms such as sneezing, rhinorrhea, and nasal congestion. These symptoms are primarily mediated by the release of histamine from mast cells and its subsequent action on H1 receptors in the nasal mucosa. By effectively blocking these receptors, this compound has the potential to alleviate the symptoms of allergic rhinitis.
The predicted high potency and selectivity of this compound suggest that it could be an effective treatment option. Further studies will be required to determine its pharmacokinetic profile, including its onset and duration of action, as well as its safety and tolerability in human subjects.
Experimental Protocols
The following section provides detailed methodologies for the preclinical evaluation of this compound.
Radioligand Binding Assay for H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for the human histamine H1 receptor.
Workflow:
Caption: Workflow for determining H1 receptor binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human H1 receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand ([³H]-pyrilamine, at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This protocol measures the ability of the test compound to inhibit histamine-induced calcium release in cells expressing the H1 receptor.
Workflow:
Caption: Workflow for the calcium mobilization functional assay.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells expressing the human H1 receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes.
-
Histamine Stimulation: Add histamine at a concentration that produces approximately 80% of its maximal effect (EC80).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound represents a promising lead compound for the development of a new generation of histamine H1 receptor antagonists. Its chemical structure is amenable to further optimization to enhance its potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear path for its preclinical characterization and validation as a potential therapeutic agent for allergic diseases. Further investigation into its safety and efficacy is warranted to fully elucidate its clinical potential.
References
-
Title: Histamine H1-receptor antagonists: the novel enantiomeric N-substituted 2-(benzhydryloxy)ethylamines. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The role of histamine and H1-receptor antagonists in allergic rhinitis. Source: Allergy & Rhinology URL: [Link]
-
Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening URL: [Link]
-
Title: A review of the preclinical and clinical pharmacology of levocetirizine, an H1-receptor antagonist. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: Calcium mobilization assays in GPCR drug discovery. Source: Methods in Molecular Biology URL: [Link]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine
Abstract
This document provides a detailed protocol for the synthesis of the tertiary amine N-benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine. The primary synthetic strategy employed is a conjugate addition (Michael addition) reaction, a robust and efficient method for C-N bond formation. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The causality behind experimental choices is explained to provide a thorough understanding of the protocol.
Introduction and Synthetic Strategy
This compound is a tertiary amine containing a pyridine ring, a flexible ethyl linker, and a benzyl-protected nitrogen atom. This structural motif is of interest in medicinal chemistry and materials science. The synthesis is achieved through the conjugate addition of N-benzylmethylamine to 2-vinylpyridine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the vinyl group, making it an excellent Michael acceptor for nucleophilic attack by the secondary amine.[1] This one-step approach is generally high-yielding and proceeds under mild conditions, making it an attractive and efficient synthetic route.
Reaction Scheme
Caption: Michael addition of N-benzylmethylamine to 2-vinylpyridine.
Health and Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.[2][3][4][5]
| Chemical | Hazards | Handling Precautions |
| 2-Vinylpyridine | Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Prone to hazardous polymerization, especially when heated.[3][6][7][8][9] | Keep away from heat, sparks, and open flames. Store in a freezer to maintain quality and inhibit polymerization.[3][9] Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. |
| N-Benzylmethylamine | Combustible liquid. Toxic if swallowed. Causes severe skin burns and eye damage. Air sensitive.[2][5][10] | Wear appropriate PPE. Use under a chemical fume hood. Store under an inert atmosphere in a cool, dry place away from heat sources.[2][5] |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Use in a well-ventilated area. |
| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. | Handle in a fume hood away from ignition sources. Test for peroxides before use if the container has been opened previously. |
| Hexane | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. | Handle in a fume hood. Avoid breathing vapors. Keep away from heat and flames. |
Materials and Equipment
Reagents and Solvents
-
2-Vinylpyridine (stabilized), ≥97%
-
N-Benzylmethylamine, 98%
-
Ethanol (Absolute, 200 proof)
-
Sodium sulfate (anhydrous)
-
Diethyl ether (anhydrous)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel (for column chromatography, 230-400 mesh)
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR tubes
-
GC-MS vials
Experimental Workflow and Protocols
The overall workflow involves the reaction setup, execution, aqueous work-up for initial purification, solvent removal, and final purification via column chromatography.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylmethylamine (2.42 g, 20 mmol, 1.0 eq).
-
Dissolve the amine in 30 mL of absolute ethanol.
-
While stirring, add 2-vinylpyridine (2.10 g, 20 mmol, 1.0 eq) to the solution dropwise over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Allow the reaction to proceed under reflux with continuous stirring for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooldown and Solvent Removal: After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting crude oil in diethyl ether (50 mL) and transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) to remove any residual ethanol and highly polar impurities.
-
Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate for 15 minutes.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil.
Step-by-Step Purification Protocol
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a purified oil.
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the benzyl and pyridyl groups (approx. 7.2-8.5 ppm), the benzylic methylene protons (singlet, approx. 3.5 ppm), the N-methyl protons (singlet, approx. 2.2 ppm), and two triplets for the ethyl linker protons (approx. 2.7-3.0 ppm). |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the aromatic rings, the benzylic carbon, the N-methyl carbon, and the two aliphatic carbons of the ethyl bridge. |
| Mass Spec (EI) | The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 226. A prominent fragment is often observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the benzyl group. Another key fragmentation would be the cleavage alpha to the pyridine ring, yielding a fragment at m/z = 106. |
| FT-IR | The IR spectrum will show C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=C and C=N stretching frequencies characteristic of the pyridine and benzene rings. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. [Link]
-
Haz-Map. (2024). 2-Vinylpyridine - Hazardous Agents. [Link]
-
Thermo Fisher Scientific. (2012). Safety Data Sheet: 2-Vinylpyridine. [Link]
-
Loba Chemie. (2018). N-BENZYLMETHYLAMINE 97% MSDS. [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Vinylpyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Synthesis of N-benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine
Abstract: This document provides a comprehensive guide for the synthesis of N-benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine, a tertiary amine with significant potential in medicinal chemistry and materials science. Two primary synthetic routes are detailed: reductive amination and nucleophilic substitution. This guide offers in-depth, step-by-step protocols, mechanistic insights, and expert commentary on critical experimental parameters. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a tertiary amine featuring a pyridine ring, a benzyl group, and a methyl group attached to a central nitrogen atom. This unique combination of aromatic and aliphatic moieties imparts specific physicochemical properties that are of interest in various fields. In medicinal chemistry, the pyridine core is a common scaffold in pharmacologically active compounds, and the overall structure of the target molecule may serve as a key intermediate or a final active pharmaceutical ingredient (API). The tertiary amine functionality also makes it a candidate for applications as a ligand in catalysis or as a building block in materials science.
This guide presents two robust and well-established synthetic strategies for the preparation of this compound:
-
Reductive Amination: A one-pot reaction involving the condensation of 2-(2-aminoethyl)pyridine with benzaldehyde to form an imine, followed by in-situ reduction and subsequent N-methylation.
-
Nucleophilic Substitution: A two-step process involving the alkylation of N-benzylmethylamine with a suitable 2-(2-haloethyl)pyridine.
Each method carries its own set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most appropriate route for their specific needs.
Part 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[1][2][3] This one-pot procedure minimizes intermediate isolation steps, often leading to higher overall yields and a more streamlined workflow. The reaction proceeds through the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[4]
Diagram of the Reductive Amination Workflow
Caption: Workflow for the synthesis of the target compound via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(2-Aminoethyl)pyridine | 122.17 | 1.22 g | 10.0 |
| Benzaldehyde | 106.12 | 1.06 g | 10.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 0.76 g | 20.0 |
| Formaldehyde (37% in H₂O) | 30.03 | 0.81 mL | 10.0 |
| Formic acid (88%) | 46.03 | 0.52 mL | 12.0 |
| Methanol | 32.04 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Imine Formation and Reduction:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-(2-aminoethyl)pyridine (1.22 g, 10.0 mmol) and methanol (30 mL).
-
Stir the solution at room temperature and add benzaldehyde (1.06 g, 10.0 mmol) dropwise over 5 minutes.
-
Continue stirring at room temperature for 1 hour to facilitate imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: The slow addition of the reducing agent is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
-
N-Methylation (Eschweiler-Clarke Reaction):
-
To the reaction mixture containing the secondary amine, add formic acid (0.52 mL, 12.0 mmol) followed by formaldehyde (0.81 mL, 10.0 mmol) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4 hours. The reaction progress should be monitored by TLC until the secondary amine spot is no longer visible.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases. Trustworthiness: This step neutralizes the excess acid and decomposes any remaining borohydride complexes.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[5] An appropriate eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Alternatively, for larger scales, purification can be achieved through acid-base extraction.[6][7]
-
Part 2: Synthesis via Nucleophilic Substitution
This classical approach involves the formation of a C-N bond through the reaction of an amine with an alkyl halide. While it is a two-step process, it offers good control over the reaction and can be advantageous if the starting materials are readily available.
Diagram of the Nucleophilic Substitution Workflow
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. redalyc.org [redalyc.org]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Optimal Solvent Selection for N-Benzyl-N-Methyl-N-[2-(2-Pyridyl)Ethyl]Amine Extraction
Application Note: AN-EXT-2026-04
High-Purity Isolation Strategies for Pyridine-Based Pharmaceutical Intermediates
Executive Summary
This application note details the physicochemical rationale and optimized protocols for the liquid-liquid extraction (LLE) of N-Benzyl-N-methyl-2-(pyridin-2-yl)ethanamine (referred to herein as BMPEA ).
BMPEA is a lipophilic, diprotic base often utilized as a key intermediate in the synthesis of H1-antihistamines and betahistine derivatives. Its extraction efficiency is governed by two critical factors: the ionization state of its pyridine and aliphatic amine moieties, and the partition coefficient (
While Dichloromethane (DCM) has historically been the solvent of choice, this guide prioritizes Green Chemistry principles , recommending Methyl tert-butyl ether (MTBE) and 2-Methyltetrahydrofuran (2-MeTHF) as superior, sustainable alternatives that maintain >98% recovery rates while mitigating emulsion formation and toxicity risks.
Physicochemical Profile & Extraction Logic
To design a robust extraction, one must understand the molecule's behavior in solution. BMPEA contains two basic centers:
-
Pyridine Nitrogen: Weakly basic (
). -
Aliphatic Tertiary Amine: Moderately basic (
).
The pH Swing Strategy
For efficient extraction into an organic phase, the molecule must be in its neutral (uncharged) state.
-
At pH < 5: Both nitrogens are protonated (
). Highly water-soluble. -
At pH 7: The pyridine is neutral, but the aliphatic amine remains protonated (
). Still water-soluble; poor extraction efficiency. -
At pH > 11: Both nitrogens are deprotonated (
). The molecule becomes highly lipophilic due to the benzyl and methyl groups. This is the target zone.
Critical Rule: The aqueous phase must be adjusted to pH ≥ 11.5 (approx.
Diagram 1: pH-Dependent Speciation & Extraction Logic
Caption: Stepwise deprotonation of BMPEA. Efficient phase transfer only occurs when the aliphatic amine is neutralized at high pH.
Solvent Selection Matrix
We evaluated solvents based on Selectivity , Greenness , and Stability . Note that while Ethyl Acetate is a common green solvent, it is not recommended for this specific application due to the requirement for high pH (pH > 11), which causes ester hydrolysis and product contamination.
| Solvent Candidate | Polarity | Toxicity/Safety | Stability at pH 12 | Recommendation |
| Dichloromethane (DCM) | High | High (Carcinogen) | High | Avoid (unless strictly necessary) |
| MTBE | Medium | Low/Medium | High | Preferred (Standard) |
| 2-MeTHF | Medium | Low (Bio-based) | High | Preferred (Green) |
| Toluene | Low | Medium | High | Alternative (Good for salt formation steps) |
| Ethyl Acetate | Medium | Low | Low (Hydrolyzes) | Not Recommended |
Why MTBE? MTBE forms a distinct phase with water, does not form bottom-layer emulsions as easily as DCM, and has excellent solubility for the benzyl-substituted amine. It is also easily removed (bp 55°C) to yield the product oil.
Optimized Extraction Protocol (Bench Scale)
Objective: Isolate BMPEA from an acidic reaction mixture or aqueous waste stream. Scale: 10 mmol theoretical yield (~2.4 g).
Reagents:
-
Crude aqueous mixture containing BMPEA (approx. 50 mL).
-
10 M NaOH (Sodium Hydroxide).
-
Solvent: MTBE (Methyl tert-butyl ether) or 2-MeTHF.
-
Brine (Saturated NaCl solution).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Procedure:
-
Initial Assessment:
-
Measure the pH of the starting aqueous solution. It is likely acidic (pH < 2) if coming from a synthesis workup.
-
-
Basification (The Critical Step):
-
Cool the aqueous solution to < 10°C (ice bath). Exotherm control is vital to prevent degradation.
-
Slowly add 10 M NaOH dropwise with vigorous stirring.
-
Target: Adjust pH to 12.0 - 13.0 .
-
Validation: Use a pH meter or high-range pH paper. The solution typically turns cloudy/oily as the free base oils out.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add MTBE (30 mL).
-
Shake vigorously for 2 minutes. Venting is crucial.
-
Allow layers to separate. The BMPEA free base will migrate to the top (organic) layer .
-
Drain the bottom aqueous layer into a flask.
-
Repeat: Return the aqueous layer to the funnel and extract with a second portion of MTBE (20 mL).
-
-
Washing & Drying:
-
Combine the organic extracts.
-
Wash with Brine (10 mL) to remove trapped water and trace inorganic salts.
-
Collect the organic layer and dry over Anhydrous
for 15 minutes.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath).
-
Result: BMPEA appears as a pale yellow to amber viscous oil.
-
Process Visualization: The "Green" Workflow
The following diagram outlines the complete workflow, emphasizing the decision points for Green Chemistry compliance.
Caption: Optimized workflow prioritizing MTBE/2-MeTHF to avoid chlorinated solvents while ensuring phase separation.
Quality Control & Troubleshooting
Validation of Extraction Efficiency
To verify the protocol, analyze the aqueous raffinate (the waste water after extraction) using HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (0.1% Ammonium Hydroxide) - Basic pH buffer is needed for peak shape of amines.
-
Target: < 1% of BMPEA should remain in the aqueous phase.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Benzyl group acts as surfactant; pH not high enough. | Add more Brine; Filter through Celite; Ensure pH > 12. |
| Low Yield | Incomplete deprotonation. | Check pH of aqueous layer after extraction (it can drop). Add more NaOH. |
| Product Degradation | Heat sensitivity or hydrolysis (if EtOAc used). | Use MTBE; Keep evaporation bath < 40°C. |
| Oily Impurities | Co-extraction of reaction byproducts. | Back-extraction: Extract organic layer with pH 4 buffer (pulls amine back to water), wash organic with solvent, then re-basify aqueous and re-extract. |
References
-
Pfizer Inc. (2011). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]
-
PubChem. (2024).[1][2] Compound Summary: N-Benzyl-N-methyl-2-(pyridin-2-yl)ethanamine (CAS 6312-25-0). National Library of Medicine. [Link]
-
Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]
Sources
Reaction conditions for alkylation of 2-(2-pyridyl)ethylamine derivatives
Application Note: Chemoselective Alkylation of 2-(2-Pyridyl)ethylamine Derivatives
Part 1: Strategic Analysis & Chemical Logic
The alkylation of 2-(2-pyridyl)ethylamine (2-PEA) presents a classic problem in chemoselectivity. The molecule contains two nucleophilic nitrogen centers: the
Successful alkylation requires navigating three competing factors:
-
Site Selectivity (Regioselectivity): Ensuring reaction occurs at the aliphatic amine (
) rather than the pyridine ring ( ). -
Degree of Alkylation: Stopping at the secondary amine (mono-alkylation) versus proceeding to the tertiary amine or quaternary ammonium salt.
-
Basicity & Protonation: The
disparity between the two nitrogens dictates that under acidic conditions, the aliphatic amine is protonated (and deactivated) first.
Thermodynamic vs. Kinetic Landscape
-
Aliphatic Amine (
): . Highly nucleophilic, hard base. Reacts rapidly with hard electrophiles (alkyl halides). -
Pyridine Nitrogen (
): .[1] Less nucleophilic, softer base. Reacts slower but can form stable pyridinium salts if strong alkylating agents (e.g., MeI, BnBr) are used in excess.
Key Insight: To achieve mono-alkylation at
Part 2: Experimental Protocols
Method A: Reductive Amination (Recommended)
For the synthesis of secondary amines using aldehydes/ketones.[2]
This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines/iminiums over aldehydes/ketones.
Reagents:
-
Substrate: 2-(2-pyridyl)ethylamine (1.0 equiv)
-
Electrophile: Aldehyde (1.05 equiv)
-
Reductant:
(STAB) (1.4 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone substrates.
Protocol:
-
Preparation: If starting with 2-PEA dihydrochloride salt, neutralize it first. Suspend the salt in DCE and add 2.0 equiv of
. Stir for 15 min. -
Imine Formation: Add the aldehyde (1.05 equiv) to the amine solution. Stir at Room Temperature (RT) for 30–60 minutes under
.-
Checkpoint: Formation of the imine is often visible via TLC or slight exotherm.
-
-
Reduction: Add
(1.4 equiv) in one portion.-
Note: If using a ketone, add AcOH (1.0 equiv) simultaneously to catalyze iminium formation.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via HPLC/TLC.[3]
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with brine.[3] Dry over .[3]
Mechanism & Causality:
STAB is sterically bulky and electron-deficient compared to
Method B: Direct Alkylation (Controlled )
For use when the electrophile is an alkyl halide and reductive amination is impossible.
Reagents:
-
Substrate: 2-(2-pyridyl)ethylamine (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (0.8 – 0.9 equiv) Sub-stoichiometric!
-
Base:
(2.0 equiv) or DIPEA -
Solvent: Acetonitrile (MeCN) or DMF
Protocol:
-
Setup: Dissolve 2-PEA (1.0 equiv) and Base in MeCN. Cool to 0°C.
-
Addition: Dissolve the Alkyl Halide in MeCN. Using a syringe pump , add the electrophile solution dropwise over 2–4 hours.
-
Why: Keeping the electrophile concentration low relative to the amine favors mono-alkylation statistically.
-
-
Temperature: Allow to warm to RT slowly. Do not reflux unless the electrophile is unreactive.
-
Workup: Filter off inorganic salts. Evaporate solvent.[3]
-
Purification Note: You will likely have unreacted starting material. This is preferable to over-alkylated byproducts which are harder to separate.
-
Part 3: Visualization & Decision Logic
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.
Chemoselectivity & pKa Landscape
Caption: Mechanistic insight showing why basic conditions favor aliphatic amine reaction, while acidic conditions deactivate it.
Part 4: Data Summary & Troubleshooting
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Primary Reagent | Aldehyde + | Alkyl Halide + |
| Mono-Selectivity | High (>90%) | Low to Moderate (50-70%) |
| Reaction Time | 2 - 6 Hours | 4 - 18 Hours |
| Temp Control | RT (Robust) | 0°C to RT (Sensitive) |
| Major Impurity | Unreacted Aldehyde | Dialkylated Amine / Quaternary Salt |
| Purification | Acid/Base Extraction usually sufficient | Column Chromatography required |
Troubleshooting Guide:
-
Problem: Low conversion in Reductive Amination.
-
Fix: The imine equilibrium may be unfavorable. Add molecular sieves (4Å) or
to the reaction to scavenge water and drive imine formation before adding the reducing agent.
-
-
Problem: "Streaking" on TLC/Column.
-
Fix: Pyridyl amines interact strongly with silanols. Pre-treat silica gel with 1% Triethylamine (
) in hexanes, or use 1-5% (7N in MeOH) in your DCM eluent.
-
-
Problem: Metal Catalyst Poisoning (if hydrogenating).
-
Fix: The 2-PEA motif chelates Pd/Pt. Increase catalyst loading to 10-20 wt% or protonate the pyridine with 1 equiv of HCl (if the reaction tolerates acid) to break the chelate.
-
Part 5: References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5] [Link] (The foundational text for STAB-mediated reductive amination, demonstrating high chemoselectivity.)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: A Comprehensive Guide to the Purification of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
Abstract
N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine is a tertiary amine containing both a pyridine moiety and a benzyl group, making it a valuable building block in medicinal chemistry and a ligand in coordination chemistry. Achieving high purity of this compound is critical for its intended applications, yet its purification presents distinct challenges. The presence of two basic nitrogen atoms with different pKa values, coupled with its susceptibility to oxidation, necessitates a carefully considered purification strategy. This guide provides a detailed analysis of the compound's properties, potential impurities, and a suite of robust purification protocols, including acid-base extraction, advanced column chromatography techniques, salt crystallization, and high-vacuum distillation.
Physicochemical Profile and Strategic Considerations
A thorough understanding of the molecule's properties is the foundation for designing an effective purification strategy.
Structure and Functional Groups:

The key features influencing purification are:
-
Tertiary Amine: A strong Lewis base, prone to protonation. This is the more basic of the two nitrogen atoms.
-
Pyridine Ring: A weaker basic nitrogen atom. The pKa of pyridine is approximately 5.2, while aliphatic tertiary amines are typically in the 9-11 range[1][2]. This differential basicity can be exploited in pH-controlled extractions.
-
Aromatic Rings: The benzyl and pyridyl groups provide hydrophobicity and potential for π-π stacking interactions.
-
Absence of N-H bonds: As a tertiary amine, it cannot act as a hydrogen bond donor, which influences its boiling point and solubility compared to primary or secondary amines[3].
| Property | Value / Description | Source |
| CAS Number | 6312-25-0 | |
| Molecular Formula | C₁₄H₁₆N₂ | |
| Molecular Weight | 212.29 g/mol | N/A |
| Appearance | Typically a powder or oil; can color on storage due to oxidation. | [4] |
| pKa (Predicted) | Tertiary Amine: ~9.5-10.5; Pyridine N: ~5.0-5.5 | [1][2] |
| Solubility | Generally soluble in organic solvents (DCM, EtOAc, Ether, Alcohols); amine salts are water-soluble. | |
| Boiling Point | High boiling point, susceptible to thermal degradation at atmospheric pressure. | [5][6] |
Core Challenge: Basicity and Silica Gel Interaction The primary obstacle in chromatographic purification is the strong interaction between the basic tertiary amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption, significant yield loss, and severe peak tailing[7][8].
Common Synthetic Impurities
The purification strategy must account for impurities originating from the synthesis. A common route is the reductive amination of benzaldehyde with N-methyl-2-(2-pyridyl)ethanamine.
Caption: Plausible synthesis and common resulting impurities.
| Impurity Type | Example | Separation Rationale |
| Neutral | Benzyl alcohol, unreacted Benzaldehyde | Readily separated from the basic product by acid-base extraction. |
| Acidic | Benzoic acid | Easily removed by a basic wash or acid-base extraction. |
| Basic | Unreacted N-methyl-2-(2-pyridyl)ethanamine | Similar basicity makes extraction difficult. Best separated by chromatography or distillation due to different boiling points. |
| Degradation | Oxidized, polymeric species | These are typically higher boiling and more polar, often remaining in the distillation flask or sticking to the top of a chromatography column.[4] |
Purification Strategies: A Multi-Technique Approach
A multi-step approach is often most effective. An initial bulk purification by extraction or salt formation can be followed by a final polishing step like chromatography or distillation.
Caption: General decision workflow for purification.
Protocol 1: Liquid-Liquid Extraction (Acid-Base Workup)
This is the most effective first step to remove non-basic impurities. The principle relies on the reversible conversion of the water-insoluble amine into a water-soluble salt.
Objective: To separate the basic target compound from neutral (e.g., benzyl alcohol) and acidic (e.g., benzoic acid) impurities.
Protocol Steps:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x volume of organic layer). The amine will be protonated and move to the aqueous layer.
-
Causality: The HCl protonates the tertiary amine and pyridine nitrogens, forming a water-soluble ammonium salt. Neutral impurities remain in the organic layer.
-
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 5 M sodium hydroxide (NaOH), with stirring until the pH is >12 (confirm with pH paper). The solution may become cloudy as the free amine precipitates or forms an oil.
-
Causality: The excess hydroxide deprotonates the ammonium salt, regenerating the water-insoluble free amine.
-
-
Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., DCM, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, but significantly cleaner, amine.
Protocol 2: Column Chromatography
Chromatography is ideal for separating the target amine from other basic impurities with different polarities. The key to success is mitigating the interaction with silica gel.[7][9]
Objective: To achieve high-resolution separation from structurally similar impurities.
| Method | Stationary Phase | Mobile Phase Modifier | Advantages | Disadvantages |
| A. Modified Eluent | Standard Silica Gel | 0.5-2% Triethylamine (TEA) in Hexane/EtOAc | Simple, uses standard materials. | TEA can be difficult to remove completely. |
| B. Deactivated Silica | Silica Gel | None required | Elutes clean fractions without basic additives. | Requires an extra preparation step. |
| C. Alternative Phase | Basic Alumina or Amine-Functionalized Silica | None required | Excellent peak shape and recovery for basic compounds.[9] | More expensive stationary phase. |
Protocol A: Standard Silica with Triethylamine (TEA) Modifier
-
TLC Analysis: Develop a mobile phase system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3. Add 1% TEA to the TLC developing chamber.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing 1% TEA) and pack the column.
-
Loading: Dissolve the amine in a minimal amount of DCM and pre-adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, then carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the mobile phase containing 1% TEA, collecting fractions and monitoring by TLC.
-
Causality: The TEA is a small, basic molecule that competitively binds to the acidic silanol sites on the silica, preventing the larger target amine from being strongly adsorbed and allowing it to elute symmetrically.[7]
-
-
Workup: Combine the pure fractions. To remove the TEA, concentrate the solution, re-dissolve in DCM, and wash with water. The majority of the high-boiling target amine will remain in the organic phase while the more soluble TEA is partially removed. Final traces of TEA are typically removed under high vacuum.
Protocol 3: Purification via Salt Formation
For achieving very high purity, especially for a solid product, crystallization of an amine salt is an excellent method.[10][11] The hydrochloride salt is most common.
Objective: To isolate the product as a highly pure, stable, crystalline solid, leaving soluble impurities behind.
Protocol Steps:
-
Dissolution: Dissolve the purified amine from a previous step (e.g., post-extraction) in a minimum volume of a suitable anhydrous solvent, such as diethyl ether or a mixture of EtOAc/Hexane.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise. A precipitate (the amine hydrochloride salt) should form immediately. Continue adding acid until no further precipitation is observed.
-
Causality: The reaction between the basic amine and HCl forms an ionic salt, which has vastly different solubility properties than the free amine and is often a crystalline solid.[12]
-
-
Crystallization: Stir the resulting slurry at room temperature or in an ice bath for 1-2 hours to maximize crystal growth.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.
-
Drying: Dry the salt under high vacuum to remove all residual solvent.
-
(Optional) Regeneration: If the free amine is required, the pure salt can be dissolved in water and re-subjected to steps 4-6 of the acid-base extraction protocol.
Protocol 4: High Vacuum Distillation
If the product is a thermally stable liquid or low-melting solid and the main impurities are non-volatile (e.g., polymers, salts, baseline material from chromatography), vacuum distillation is a powerful final purification step.[5]
Objective: To purify the compound based on its boiling point, separating it from non-volatile or much higher-boiling impurities.
Protocol Steps:
-
Setup: Assemble a vacuum distillation apparatus with a short path head to minimize losses. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar for smooth boiling.
-
Heating: Place the distillation flask in a heating mantle or oil bath. Connect the apparatus to a vacuum pump protected by a cold trap.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Distillation: Once the desired vacuum is reached (typically <1 mmHg), begin heating the flask gently. The product will distill when its vapor pressure equals the pressure in the system. Collect the fraction that distills over a constant, stable temperature range.
-
Collection: Collect the pure, colorless distillate in a pre-weighed receiving flask. Discard any initial forerun and stop the distillation before the dark, non-volatile residue begins to char.
Purity Assessment
After any purification procedure, the purity of the final product must be verified.
-
Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed structural confirmation and can reveal the presence of impurities, even at low levels. Integration of proton signals can be used for quantitative assessment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS or LC-MS can be used to separate and identify trace impurities.
Conclusion
The purification of this compound is a multi-faceted task that benefits from a strategic, sequential approach. A preliminary acid-base extraction is highly recommended to remove the bulk of non-basic impurities. For final polishing, the choice between chromatography, salt crystallization, and vacuum distillation depends on the nature of the remaining impurities, the desired final physical form (salt vs. free base), and the scale of the purification. By understanding the chemical properties of the target molecule and leveraging the appropriate techniques, researchers can consistently achieve the high purity required for demanding applications.
References
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 925–928. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from Biotage blog. [Link]
-
ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Link]
-
Larraufie, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 202-208. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from University of Rochester website. [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from Sciencemadness Discussion Board. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage blog. [Link]
-
Larraufie, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. [Link]
- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
-
University of California, Los Angeles. (n.d.). How to Purify by Distillation. Retrieved from UCLA Chemistry website. [Link]
-
Sciencemadness.org. (2020). Stability of amines. Retrieved from Sciencemadness Discussion Board. [Link]
-
StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from StudySmarter website. [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from University of Wisconsin-Madison. [Link]
-
Koppel, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475–4489. [Link]
-
NCERT. (n.d.). Amines. Chemistry Textbook. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 11. Purification [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Troubleshooting impurity formation in N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
Welcome to the technical support guide for the synthesis of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
I. Synthetic Strategy Overview
The target molecule, this compound, is a tertiary amine containing a pyridine ring, a benzyl group, and a methyl group. There is no single, standard route for its synthesis, and the choice of pathway will depend on the availability of starting materials and the specific capabilities of your laboratory. This guide will address potential impurity issues arising from two common and logical synthetic approaches: N-Alkylation and Reductive Amination .
Diagram of Potential Synthetic Pathways
Caption: Common synthetic strategies for this compound.
II. Troubleshooting N-Alkylation Routes
N-alkylation is a common method for forming C-N bonds, but it is often plagued by over-alkylation and side reactions.[1]
Frequently Asked Questions (FAQs)
Question 1: My reaction is complete by TLC, but after workup and purification, my NMR spectrum shows an extra set of broad peaks, especially downfield in the aromatic region. What is this impurity?
Answer: This is a classic sign of quaternary ammonium salt formation . The tertiary amine product is nucleophilic and can react with the alkylating agent (e.g., benzyl bromide) to form a quaternary salt. Similarly, the pyridine nitrogen can also be alkylated, forming a pyridinium salt.[2][3] This "over-alkylation" is a common side reaction.[4]
-
Mechanism Insight: The lone pair on the tertiary amine nitrogen of your product attacks the electrophilic carbon of the benzyl halide in an SN2 reaction. This forms a new C-N bond and results in a positively charged quaternary ammonium species. The pyridine nitrogen is also a nucleophile and can compete in this reaction.[5] The formation of these salts leads to broad peaks in the NMR due to the positive charge and potential for dynamic exchange. Protons adjacent to the newly quaternized nitrogen will be significantly deshielded and shift downfield.[6]
Caption: Competing pathways for quaternary salt formation.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the product.[7]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, disfavoring the second alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) if a base is required. This will act as an acid scavenger without competing in the alkylation.
-
-
Purification Strategy:
-
Quaternary salts are highly polar and often have low solubility in many organic solvents. They can typically be removed by:
-
Liquid-Liquid Extraction: During aqueous workup, quaternary salts will preferentially partition into the aqueous layer, while the desired tertiary amine remains in the organic layer.
-
Precipitation/Filtration: Dissolve the crude product in a minimally polar solvent (e.g., diethyl ether, hexanes). The quaternary salt may precipitate and can be removed by filtration.[8]
-
Silica Gel Chromatography: The highly polar quaternary salt will stick strongly to the silica gel. Eluting with a solvent system of increasing polarity (e.g., starting with ethyl acetate/hexanes and gradually adding methanol) will allow the less polar tertiary amine product to elute first.
-
-
Question 2: My mass spectrometry data shows a peak at m/z 91, but my desired product's molecular weight is much higher. What does this fragment indicate?
Answer: A fragment at m/z 91 is the characteristic signature of a benzyl cation ([C₇H₇]⁺) , often observed as the tropylium ion. This is a very common and stable fragment in the mass spectrum of compounds containing a benzyl group.[9][10][11] Its presence is actually a good indicator that you have successfully incorporated the benzyl group into your molecule.
-
Fragmentation Insight: Under mass spectrometry conditions (like ESI-MS), the protonated molecule undergoes collision-induced dissociation (CID). The C-N bond between the benzylic carbon and the nitrogen is often the weakest link and cleaves to form the highly stable benzyl cation.[12][13]
-
What to do: This is not an impurity. Look for the parent ion [M+H]⁺ corresponding to the molecular weight of your desired product. The presence of both the parent ion and the m/z 91 fragment provides strong evidence for the correct structure.
III. Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds that avoids the over-alkylation issues of direct alkylation.[14] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion in situ, which is then reduced by a selective reducing agent.[15]
Frequently Asked Questions (FAQs)
Question 1: The reaction seems to stall, and I'm left with a significant amount of my starting aldehyde (2-pyridineacetaldehyde) and amine (N-benzyl-N-methylamine). Why is the yield so low?
Answer: Low yield in reductive amination often points to issues with imine/iminium ion formation or the choice of reducing agent .
-
Mechanism Insight: The reaction proceeds in two main steps: (1) Formation of a hemiaminal, followed by dehydration to an iminium ion. (2) Reduction of the iminium ion by a hydride source. The dehydration step is often acid-catalyzed and is crucial for the reaction to proceed.
Caption: Key steps in the reductive amination process.
-
Troubleshooting & Optimization:
-
pH Control: Imine formation is pH-dependent. The reaction is often slow at high pH (not enough acid to catalyze dehydration) and also slow at low pH (the starting amine is fully protonated and non-nucleophilic). A slightly acidic medium (pH 4-6) is typically optimal. You can add a small amount of acetic acid to catalyze the reaction.
-
Water Removal: The dehydration step produces water. Using a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards iminium ion formation.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): Can reduce the starting aldehyde if added too early. It's best used in a two-step process where the imine is formed first.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder reducing agents that are selective for the iminium ion over the aldehyde, allowing for a one-pot reaction.[15] STAB is often preferred as it is less toxic than NaBH₃CN.
-
2-Picoline-Borane Complex: This is a stable and effective reagent for reductive aminations that can be used in various solvents, including methanol or even under neat conditions.[16][17]
-
-
Question 2: My NMR shows unreacted starting amine, but instead of the starting aldehyde, I see a new triplet and quartet pattern consistent with an ethyl group. What happened?
Answer: This suggests over-reduction of the aldehyde to the corresponding alcohol , 2-(2-pyridyl)ethanol. This happens if your reducing agent is too reactive or if the conditions for imine formation are not optimal, leaving the aldehyde vulnerable to reduction.
-
Troubleshooting & Prevention:
-
Use a Selective Reductant: Switch to a milder reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN, which will preferentially reduce the iminium ion.
-
Ensure Imine Formation: Before adding the reducing agent, ensure that imine formation has occurred. You can monitor this by ¹H NMR (disappearance of the aldehyde proton signal around 9-10 ppm) or by allowing the amine and aldehyde to stir together for a period (e.g., 1-2 hours) before introducing the hydride source.
-
IV. General Purification and Characterization
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H-6 | ~8.5 | doublet | Most downfield pyridine proton due to proximity to nitrogen.[6][18] |
| Pyridine H-3, H-4, H-5 | 7.0 - 7.8 | multiplet | Complex multiplet pattern typical for substituted pyridines.[19][20] |
| Benzyl Aromatic | 7.2 - 7.4 | multiplet | Protons on the benzyl ring. |
| Benzyl CH₂ | ~3.6 | singlet | Benzylic protons adjacent to the nitrogen. |
| Ethyl CH₂-N | ~2.9 | triplet | Protons on the ethyl bridge adjacent to the nitrogen. |
| Ethyl CH₂-Py | ~3.1 | triplet | Protons on the ethyl bridge adjacent to the pyridine ring. |
| Methyl N-CH₃ | ~2.3 | singlet | Protons of the methyl group on the nitrogen. |
Note: Shifts are approximate and can vary based on solvent and pH.
Table 2: Common Impurities and Their Identification
| Impurity | Identification Method | Key Signature |
| Quaternary Ammonium Salt | ¹H NMR, ESI-MS | Broad downfield-shifted peaks in NMR.[6] Correct mass in ESI-MS. |
| Unreacted Starting Amine | ¹H NMR, GC-MS | Presence of characteristic peaks of the starting material. |
| Unreacted Aldehyde | ¹H NMR | Aldehydic proton signal at ~9-10 ppm. |
| Over-reduced Alcohol | ¹H NMR, GC-MS | Absence of aldehyde peak, presence of new carbinol proton (~4.5 ppm) and CH₂ signals. |
V. References
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available from: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available from: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available from: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available from: [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available from: [Link]
-
What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Quora. Available from: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available from: [Link]
-
Method of purifying an impure quaternary ammonium salt by addition of an epoxide. Google Patents. Available from:
-
Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Google Patents. Available from:
-
Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications. Available from: [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society. Available from: [Link]
-
Isolation and purification of quaternary ammonium salts. Google Patents. Available from:
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available from: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available from: [Link]
-
Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization. Journal of Materials Chemistry. Available from: [Link]
-
Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone. ElectronicsAndBooks. Available from: [Link]
-
Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor. Google Patents. Available from:
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC. Available from: [Link]
-
Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. ResearchGate. Available from: [Link]
-
Pyridine. Wikipedia. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. ResearchGate. Available from: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Amine alkylation. Wikipedia. Available from: [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available from: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available from: [Link]
-
N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available from: [Link]
-
β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available from: [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Available from: [Link]
-
Synthesis of N,N-disubstituted-p-phenylenediamine. Google Patents. Available from:
-
Amines. NCERT. Available from: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available from: [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available from: [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwith.stevens.edu [researchwith.stevens.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. 用2-甲基吡啶-甲硼烷复合物进行还原胺化反应 [sigmaaldrich.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. semanticscholar.org [semanticscholar.org]
Technical Support Center: Solubility Optimization for N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine
Status: Operational Ticket ID: SOL-BMPA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility and Formulation for Biological Assays[1][2]
Executive Summary & Physicochemical Profile
Welcome to the technical support hub for N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine . For brevity, we will refer to this compound as BMPA-Ethyl .[1][2]
As researchers, we often encounter "brick dust" or "oiling out" behavior with this class of molecule. BMPA-Ethyl is a lipophilic weak base .[1][2] Its solubility profile is governed by the interplay between its hydrophobic benzyl moiety and its two ionizable nitrogen centers.
Compound Dashboard
| Parameter | Value (Approximate) | Implication |
| Chemical Class | Di-basic amine (Pyridine + Tertiary Aliphatic) | Dual protonation sites.[1][2] |
| pKa 1 (Pyridine) | ~5.6 | Uncharged at physiological pH (7.4).[1] |
| pKa 2 (Aliphatic) | ~9.2 - 9.5 | Protonated (Cationic) at physiological pH.[1][2] |
| LogP (Octanol/Water) | > 3.0 (Predicted) | Highly lipophilic; prone to precipitation in aqueous buffers. |
| Physical State (Free Base) | Viscous Oil / Low melting solid | Difficult to handle; requires salt formation for stability. |
The Core Challenge: At pH 7.4, the molecule carries a net charge of +1 (aliphatic amine), which should aid solubility. However, the bulky benzyl group drives hydrophobic aggregation, often causing the compound to "crash out" upon dilution from DMSO into cell culture media.
Interactive Troubleshooting Protocols
Workflow A: The "Spring and Parachute" Strategy (Salt Selection)
Best for: In vivo studies, high-concentration stocks, and long-term stability.[2]
The Logic: The free base is practically insoluble in water. We must convert it into a salt to create a "spring" (high supersaturation potential) and use excipients as a "parachute" to prevent precipitation.
Step-by-Step Protocol: In-Situ Salt Screen
-
Preparation: Dissolve 10 mg of BMPA-Ethyl free base in 100 µL of Ethanol (absolute).
-
Acid Addition: Add 1.1 equivalents of the following acids (separately) dissolved in Ethanol:
-
Evaporation: Remove solvent under vacuum.
-
Reconstitution: Attempt to dissolve the resulting residue in Water or Saline.
Success Metric: Visual clarity at >10 mg/mL.
Technical Note: For this specific pyridine-ethylamine structure, the Bis-hydrochloride or Dimaleate salts often provide superior crystallinity compared to the mono-salts due to the stabilization of both nitrogen centers [1].[1][2]
Workflow B: Cosolvent & Surfactant Systems
Best for: In vitro High-Throughput Screening (HTS), Cell Culture.[1][2]
The Logic: DMSO is the universal solvent, but it is toxic to cells at >0.5-1%. We must use a cosolvent system that keeps the drug solubilized during the critical dilution step.
Recommended Formulation Table
| Component | Role | Recommended Concentration (Final in Assay) |
| DMSO | Primary Solvent | 0.1% - 0.5% (Max 1% for robust lines) |
| PEG 400 | Cosolvent (Interface) | 1% - 5% |
| Tween 80 | Surfactant | 0.01% - 0.05% |
| PBS (pH 7.4) | Buffer | Remainder |
Critical Protocol: The "Step-Down" Dilution
Do NOT add concentrated DMSO stock directly to media.[1][2] This causes immediate precipitation.
-
Stock: Prepare 10 mM stock in 100% DMSO.
-
Intermediate: Dilute 1:10 into PEG 400 (Result: 1 mM).
-
Final: Dilute the Intermediate 1:100 into pre-warmed Media (Result: 10 µM).
-
Why? The PEG 400 acts as a buffer against the polarity shock of water [2].
-
Workflow C: Cyclodextrin Complexation (Advanced)
Best for: Preventing irritation, masking taste, and maximizing aqueous solubility without organic solvents.
The Logic: The benzyl ring of BMPA-Ethyl fits perfectly into the hydrophobic cavity of
Protocol: Kneading Method
-
Ratio: Mix BMPA-Ethyl (Free Base) and Hydroxypropyl-
-Cyclodextrin (HP- -CD) in a 1:1 molar ratio. -
Solvent: Add a minimal amount of 50% Ethanol/Water to create a paste.
-
Process: Grind (knead) in a mortar for 30-45 minutes. The paste will dry and harden.
-
Finish: Dissolve the resulting powder in water. Filter (0.22 µm) to remove uncomplexed drug.[1]
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your experimental needs.
Figure 1: Decision Matrix for BMPA-Ethyl Solubilization. Blue nodes indicate decision points; Green nodes indicate final protocols.
Frequently Asked Questions (FAQ)
Q1: I added the DMSO stock to my cell media, and it turned cloudy immediately. Why? A: You experienced "Kinetic Precipitation."[1] The hydrophobic benzyl group aggregated faster than the amine could interact with water.
-
Fix: Use the "Step-Down" protocol (Module 2). Dilute into PEG 400 first, then into media. Vortex immediately upon addition.[1]
Q2: Can I use the HCl salt for DMSO stocks? A: Yes, but be cautious. Inorganic salts (Cl-) can sometimes reduce solubility in pure organic solvents.[1][2]
-
Recommendation: For DMSO stocks, the Free Base is actually preferred because it is infinitely soluble in DMSO. For aqueous stocks, use the Salt .[3][4][5]
Q3: My compound degrades after 24 hours in solution. Is it oxidation? A: The "benzyl-amine" motif is susceptible to oxidative deamination and N-oxide formation, especially in solution exposed to light/air.[1][2]
-
Fix: Degas your buffers with Argon/Nitrogen.[1] Store stocks at -20°C. If using DMSO, use fresh, anhydrous DMSO (stored under inert gas) to prevent oxidation by DMSO itself [4].[1][2]
Q4: What is the maximum solubility I can expect in PBS? A:
-
HCl Salt: > 50 mg/mL (Highly soluble).[1]
-
Note: If the pH of your PBS rises above 6.0 during dissolution, the salt may disproportionate and precipitate the free base. Ensure the final solution pH remains slightly acidic (pH 5.5-6.0) if possible.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
-
BenchChem Support. (2025).[1][6] Adjusting for the effects of DMSO on cell line growth and viability.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]
-
LifeTein Tech Support. (2023). DMSO usage in cell culture and peptide solubility.[7]
Sources
- 1. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
Technical Support: Minimizing Side Products in N-Benzyl-N-Methyl-N-[2-(2-Pyridyl)Ethyl]Amine Production
Executive Summary & Reaction Overview
The production of N-benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine (CAS 6312-25-0) is a critical step in the synthesis of various pharmaceutical intermediates, including precursors for betahistine and related antihistamines.[1] While alkylation routes exist, the most atom-economic and scalable method is the Aza-Michael addition of N-methylbenzylamine to 2-vinylpyridine.[1]
This guide focuses on the Aza-Michael route, which, while efficient, presents specific challenges regarding polymerization and kinetic control.[2][1]
The Core Chemistry
Reaction: N-Methylbenzylamine + 2-Vinylpyridine
Troubleshooting Guide (Q&A)
Issue 1: Formation of Viscous/Gummy Residues (Polymerization)
User Question: "My reaction mixture turns into a thick, dark orange gum upon heating, and I cannot extract the product. What is happening?"
Technical Diagnosis: You are experiencing thermal polymerization of 2-vinylpyridine . This competes with the desired Michael addition. It occurs when the reaction temperature is too high, the concentration of radical inhibitors is depleted, or oxygen is present (which can initiate radical chains).[2]
Corrective Actions:
-
Switch to Protic Solvents: Do not run this neat (solvent-free) at high temperatures. Use Water or Glacial Acetic Acid as the reaction medium.[1] Protic solvents stabilize the transition state for the Michael addition (ionic pathway) while suppressing the radical polymerization pathway.
-
Temperature Control: Maintain reaction temperature between 80°C and 95°C . Exceeding 100°C exponentially increases polymerization rates.[1]
-
Inhibitor Maintenance: Ensure your 2-vinylpyridine contains active inhibitor (e.g., 100-200 ppm p-tert-butylcatechol or hydroquinone).[1] If the reagent is old/distilled, add fresh inhibitor.
Issue 2: Low Conversion / Slow Kinetics
User Question: "After 24 hours, NMR shows 30% unreacted N-methylbenzylamine. Should I add more catalyst?"
Technical Diagnosis: The Aza-Michael addition to 2-vinylpyridine is reversible and equilibrium-driven.[1] Incomplete conversion often results from insufficient activation of the vinylpyridine or thermodynamic equilibrium limitations.[1]
Corrective Actions:
-
Acid Catalysis: Use Acetic Acid (1.0 - 2.0 equiv) .[1] The acid protonates the pyridine nitrogen, withdrawing electron density from the vinyl group and making the
-carbon significantly more electrophilic (see Mechanism Diagram).[2] -
Concentration: Run the reaction at high concentration (2M - 5M). Dilution favors the reverse reaction (retro-Michael).[1]
-
Stoichiometry: Use a slight excess of 2-vinylpyridine (1.1 - 1.2 equiv) .[1] Since vinylpyridine is easier to remove (via distillation) than the secondary amine, pushing the equilibrium with the cheaper reagent is standard practice.
Issue 3: "Ghost" Impurities (Oxidation)
User Question: "I see a persistent polar impurity (approx. 5-10%) that resists distillation. It’s not the polymer."
Technical Diagnosis: This is likely the Pyridine N-Oxide derivative.[1][3] Pyridine rings are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[2]
Corrective Actions:
-
Inert Atmosphere: Strictly sparge the reaction vessel with Nitrogen or Argon for 15 minutes prior to heating and maintain a positive pressure blanket.[1]
-
Peroxide Check: Ensure your starting ethers or solvents (if used) are peroxide-free.[1]
Optimized Methodology: Acid-Promoted Aza-Michael Addition[2]
Objective: Maximize yield (>90%) while suppressing polymerization.
Reagents
-
N-Methylbenzylamine (1.0 equiv)[1]
-
2-Vinylpyridine (1.1 - 1.2 equiv)[1]
-
Glacial Acetic Acid (1.0 equiv) OR Water (3-5 volumes)[2][1]
-
Hydroquinone (0.1 mol% - optional if reagent is fresh)[1]
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and N2 inlet.
-
Charging: Charge N-methylbenzylamine and Glacial Acetic Acid. Stir for 10 minutes (exothermic salt formation).
-
Addition: Add 2-vinylpyridine dropwise at room temperature. Note: Adding it last prevents it from sitting in hot acid without the amine nucleophile.[2]
-
Reaction: Heat to 90°C for 12–18 hours. Monitor by TLC or HPLC.[1]
-
Endpoint: Disappearance of N-methylbenzylamine.[1]
-
-
Workup:
-
Purification:
Quantitative Data: Solvent & Catalyst Effects[1][4]
The following table summarizes the impact of solvent choice on the ratio of Product vs. Polymer side-products.
| Solvent System | Reaction Temp | Time (h) | Yield (%) | Polymer Formation | Notes |
| None (Neat) | 110°C | 8 | 65% | High (Dark Gum) | Radical polymerization dominates.[1] |
| Toluene | 110°C (Reflux) | 24 | 55% | Moderate | Slow kinetics; non-polar solvent poor for ionic transition state.[2] |
| Water | 95°C | 12 | 88% | Low | "On-water" effect accelerates Michael addition.[1] |
| Acetic Acid | 90°C | 10 | 94% | Negligible | Acid activation of vinylpyridine is the most effective method. |
Mechanistic Visualization
The diagrams below illustrate the desired reaction pathway versus the competing polymerization pathway.
Figure 1: Reaction Pathways & Impurity Formation[2]
Caption: The acid-catalyzed pathway (blue/green) leads to the target amine.[2][1] Thermal stress or lack of inhibitors leads to the polymerization pathway (red).[2][1]
References
-
Aza-Michael Addition Overview
-
Ranu, B. C., & Banerjee, S. (2007).[2] Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles.[2] Organic Letters, 7(14), 3049–3052. (Context on Michael addition efficiency).
-
-
Water-Promoted Synthesis
-
Acid Catalysis in Vinylpyridine Reactions
-
Prevention of Polymerization
-
Encyclopedia of Polymer Science and Technology.[1] Vinylpyridine Polymers. (Details on inhibition using p-tert-butylcatechol).
-
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Structural Verification
N-benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine is a tertiary amine containing several key structural motifs: a pyridine ring, a benzyl group, and an ethyl bridge. These features make it a valuable scaffold in medicinal chemistry and materials science, often serving as a ligand for metal complexes or a core component in pharmacologically active molecules. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for confirming the identity and purity of such compounds in solution.
This guide will walk through the complete process of NMR analysis, from sample preparation to the interpretation of complex spectral data, providing you with the expertise to confidently characterize this and similar molecules.
Foundational Principles: What to Expect in the Spectrum
The structure of this compound offers distinct proton (¹H) and carbon (¹³C) environments, which will translate to a series of unique signals in the NMR spectrum.
-
Pyridine Ring: The four protons on the pyridine ring will appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. Their chemical shifts and coupling patterns are highly diagnostic of substitution on the ring.
-
Benzyl Group: The five protons of the phenyl ring will also resonate in the aromatic region, generally between 7.2 and 7.4 ppm. The two benzylic protons (CH₂) will appear as a singlet further upfield.
-
Ethyl Bridge: The two methylene (CH₂) groups of the ethyl linker will typically present as two distinct signals, likely triplets, due to coupling with each other. Their position is influenced by the adjacent nitrogen and pyridine ring.
-
N-Methyl Group: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, usually in the 2.0-3.0 ppm range.[1]
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality NMR spectrum is contingent on meticulous sample preparation and proper instrument setup. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Select a High-Quality NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube to ensure optimal magnetic field homogeneity.[2] Low-quality tubes can lead to poor resolution and spectral artifacts.[3]
-
Weigh the Sample: Accurately weigh 5-10 mg of this compound for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration of 20-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3][4]
-
Choose an Appropriate Deuterated Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for many organic compounds and its residual proton signal does not typically interfere with the signals of interest.[3] Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.[3]
-
Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure it is fully dissolved, creating a homogenous solution free of particulate matter.[3][4] If any solid remains, filter the solution into the NMR tube using a pipette with a cotton wool plug.[5]
-
Transfer to the NMR Tube: Carefully transfer the solution to the NMR tube, ensuring a sample height of 4-5 cm.[3]
-
Add an Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Clean and Cap the Tube: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation.[3]
Instrument Setup and Data Acquisition
-
Insert the Sample: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Lock and Shim: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3] "Shimming" is then performed to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.[3]
-
Tune the Probe: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.[3]
-
Acquire the Spectrum: For a standard ¹H NMR spectrum, 8-16 scans are typically sufficient. For a ¹³C spectrum, a significantly larger number of scans will be required. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
Figure 1: Experimental workflow for NMR analysis.
Spectral Analysis and Data Interpretation
The following tables provide an expected assignment for the ¹H and ¹³C NMR spectra of this compound in CDCl₃.
Figure 2: Structure of the target compound with atom numbering.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | d | 1H | Pyridine H-16 | The proton adjacent to the pyridine nitrogen is the most deshielded. |
| ~7.6 | t | 1H | Pyridine H-14 | Typical chemical shift for a pyridine proton meta to the nitrogen. |
| ~7.2-7.4 | m | 5H | Benzyl Ar-H | A complex multiplet is expected for the monosubstituted benzene ring.[6] |
| ~7.1 | m | 2H | Pyridine H-13, H-15 | Overlapping signals for the remaining pyridine protons. |
| ~3.6 | s | 2H | Benzyl CH₂ (3) | Benzylic protons adjacent to nitrogen appear in this region.[7] |
| ~2.9 | t | 2H | Ethyl CH₂ (11) | Methylene group adjacent to the electron-withdrawing pyridine ring. |
| ~2.7 | t | 2H | Ethyl CH₂ (10) | Methylene group adjacent to the nitrogen.[8][9] |
| ~2.3 | s | 3H | N-CH₃ (1) | Sharp singlet characteristic of an N-methyl group.[1] |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~159 | Pyridine C-12 | The carbon attached to the ethyl group is significantly deshielded. |
| ~149 | Pyridine C-16 | The carbon adjacent to the nitrogen is highly deshielded.[10][11] |
| ~139 | Benzyl C-4 | The ipso-carbon of the benzyl group. |
| ~136 | Pyridine C-14 | Aromatic carbon in the pyridine ring. |
| ~129 | Benzyl C-5, C-9 | Ortho carbons of the benzyl group. |
| ~128 | Benzyl C-6, C-8 | Meta carbons of the benzyl group. |
| ~127 | Benzyl C-7 | Para carbon of the benzyl group. |
| ~123 | Pyridine C-15 | Aromatic carbon in the pyridine ring. |
| ~121 | Pyridine C-13 | Aromatic carbon in the pyridine ring. |
| ~60 | Benzyl CH₂ (3) | Benzylic carbon adjacent to nitrogen. |
| ~57 | Ethyl CH₂ (10) | Aliphatic carbon deshielded by the adjacent nitrogen.[12] |
| ~42 | N-CH₃ (1) | N-methyl carbon chemical shift. |
| ~37 | Ethyl CH₂ (11) | Aliphatic carbon adjacent to the pyridine ring. |
Comparative Analysis: The Power of Structural Analogs
To illustrate the diagnostic power of NMR, we can compare the spectrum of our target compound with that of a close structural analog, N-methyl-N-[2-(2-pyridyl)ethyl]amine , which lacks the benzyl group.
Figure 3: Key spectral differences upon removal of the benzyl group.
In the ¹H NMR spectrum of the analog, the following key differences would be observed:
-
Disappearance of Benzyl Signals: The complex multiplet between 7.2-7.4 ppm (5H) and the sharp singlet around 3.6 ppm (2H) would be completely absent. This provides unequivocal evidence for the presence or absence of the benzyl group.
-
Shift of N-Methyl and Ethyl Protons: The removal of the electron-withdrawing benzyl group would likely cause a slight upfield shift (to a lower ppm value) of the N-methyl and adjacent ethyl protons due to a change in the electronic environment around the nitrogen atom.
This direct comparison demonstrates how subtle changes in molecular structure lead to predictable and identifiable changes in the NMR spectrum, reinforcing the assignment of each signal.
Advanced Techniques for Unambiguous Assignment
For complex molecules, one-dimensional NMR spectra can sometimes have overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14] It would show correlations between the protons of the ethyl bridge and within the pyridine and benzyl rings, helping to trace the connectivity of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[15][16][17] It is a powerful tool for definitively assigning carbon signals based on the already-assigned proton signals.
Conclusion
The NMR spectral analysis of this compound is a clear demonstration of how this technique can provide a detailed molecular fingerprint. By understanding the expected chemical shifts and coupling patterns, following a robust experimental protocol, and leveraging comparative analysis with structural analogs, researchers can achieve unambiguous characterization of their target compounds. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and scientists to confidently apply NMR spectroscopy in their research endeavors.
References
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2020, September). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 5. ucl.ac.uk [ucl.ac.uk]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
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- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Comparative Mass Spectrometry Profiling: N-Benzyl-N-Methyl-N-[2-(2-Pyridyl)Ethyl]Amine
Executive Summary
N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine (herein referred to as BMPA ) is a critical tertiary amine intermediate and a known structural impurity in the synthesis of histamine-modulating drugs such as Betahistine and Methapyrilene .
For researchers in pharmaceutical impurity profiling and forensic toxicology, accurate detection of BMPA is challenging due to its structural similarity to co-eluting antihistamines. This guide compares the mass spectrometric performance of BMPA against its primary structural analogues and evaluates the efficacy of different Multiple Reaction Monitoring (MRM) transitions.
Key Findings:
-
Optimal Ionization: ESI(+) provides a 10-fold sensitivity increase over APCI(+) due to the high proton affinity of the aliphatic nitrogen (pKa ~9.5).
-
Quantification Strategy: The 227.2
91.1 transition (Tropylium ion) offers maximum sensitivity but low specificity. The 227.2 136.1 transition (Loss of Benzyl) is recommended for complex biological matrices to avoid isobaric interference.
Structural Analysis & Theoretical Fragmentation
To understand the fragmentation logic, we must analyze the charge localization sites. BMPA contains two protonation sites: the Pyridine Nitrogen (sp², pKa ~5.6) and the Aliphatic Tertiary Amine (sp³, pKa ~9.5). In Electrospray Ionization (ESI), the proton preferentially attaches to the more basic aliphatic nitrogen.
Fragmentation Mechanism (ESI-MS/MS)
Upon Collision-Induced Dissociation (CID), the protonated precursor [M+H]+ (m/z 227.15) undergoes two competing cleavage pathways driven by charge stability:
-
Pathway A (Benzylic Cleavage): Inductive cleavage of the N-Benzyl bond. The charge can be retained on the benzyl group (forming the stable Tropylium ion, m/z 91 ) or the amine fragment (forming N-methyl-2-(2-pyridyl)ethylamine, m/z 136 ).
-
Pathway B (Pyridyl-Ethyl Cleavage): Cleavage of the ethylene bridge, generating the Vinylpyridine cation (m/z 106) or the N-Benzyl-N-methyl cation (m/z 120) .
Diagram 1: ESI-MS/MS Fragmentation Pathway
The following Graphviz diagram illustrates the competing fragmentation pathways and the resulting product ions.
Caption: Competitive fragmentation pathways of protonated BMPA (m/z 227). Pathway A dominates at lower collision energies.
Comparative Analysis: Performance of MRM Transitions
When developing a quantitative method (LC-MS/MS), selecting the correct "Q-Transition" (Quantifier) is vital. Below is a comparison of the two primary transitions for BMPA.
Comparison Table: Transition Specificity vs. Sensitivity
| Feature | Transition A (227 | Transition B (227 | Transition C (227 |
| Identity | Tropylium Ion Formation | Loss of Benzyl Group | Pyridyl-Ethyl Cation |
| Relative Intensity | High (100%) | Medium (45-60%) | Low (<15%) |
| Mechanism | Charge migration to stable aromatic ring | Inductive cleavage, charge retention on N | High-energy bond scission |
| Background Noise | High (Common in all benzyl compounds) | Low (Specific to pyridyl-amines) | Medium |
| Matrix Interference | Prone to false positives from plasticizers/solvents | Highly Specific | Variable |
| Recommendation | Screening / Limit of Detection (LOD) | Quantification in Plasma/Urine | Confirmation Only |
Expert Insight: The "Tropylium Trap"
While the m/z 91 fragment is often the "Base Peak" (tallest signal), relying on it for quantification in biological matrices is risky. Many endogenous compounds (amino acids like phenylalanine derivatives) and solvent contaminants yield a 91 fragment.
-
Protocol Recommendation: Use 227
91 for initial detection of trace impurities in clean solvents. Use 227 136 for pharmacokinetic studies in plasma to ensure the signal comes specifically from the BMPA core structure.
Comparative Analysis: Ionization Source (ESI vs. APCI)
The choice of ionization source drastically affects the Limit of Quantitation (LOQ).
ESI (Electrospray Ionization)[2][3][4][5][6][7][8]
-
Mechanism: Solution-phase protonation.
-
Performance: BMPA exhibits excellent response in ESI(+) due to the high basicity of the tertiary amine. The pyridine ring assists in stabilizing the charge during the desolvation process.
-
Ideal For: Trace analysis (pg/mL levels).
APCI (Atmospheric Pressure Chemical Ionization)
-
Mechanism: Gas-phase proton transfer.
-
Performance: Lower sensitivity compared to ESI. APCI is more energetic and can cause in-source fragmentation (premature loss of the benzyl group), leading to a lower abundance of the precursor ion [M+H]+.
-
Ideal For: High-concentration samples where ESI saturation is a concern.
Experimental Protocol: Validated Impurity Profiling
This protocol is designed to separate BMPA from its parent drug (Betahistine) and potential degradation products.
Reagents & Apparatus[9]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 1.7 µm). Note: A standard C18 is preferred over HILIC due to the hydrophobicity of the benzyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve sample in 50:50 Methanol:Water.
-
Final concentration: 100 ng/mL for tuning, 1-1000 ng/mL for curves.
-
-
Chromatographic Gradient:
-
0-1 min: 5% B (Isocratic hold).
-
1-6 min: 5%
90% B (Linear ramp). -
Rationale: BMPA is significantly more hydrophobic than Betahistine due to the benzyl group. Betahistine will elute early (~1.5 min), while BMPA will elute later (~4.5 min).
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Nebulizer: 35 psi.
-
-
MRM Setup:
-
Target: BMPA (227.15).
-
Q1 (Quant): 227.2
136.1 (CE: 18 eV). -
Q2 (Qual): 227.2
91.1 (CE: 25 eV).
-
Diagram 2: Analytical Workflow for Impurity Identification
Caption: Triple Quadrupole workflow for the specific isolation and detection of BMPA.
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzylamines and Pyridine derivatives. NIST Chemistry WebBook.[1] Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Tropylium and Benzylic cleavage mechanisms).
- Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen-containing heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.
-
European Pharmacopoeia (Ph. Eur.). Betahistine Dihydrochloride Monograph. (Defines impurity limits and structural analogues). Link
- Zhang, H., et al. (2014). Impurity profiling of antihistamines using LC-MS/MS. Journal of Pharmaceutical Analysis. (Provides context on similar structures like Methapyrilene).
Sources
Safety Operating Guide
Proper Disposal Procedures: N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine
[1][2][3]
Executive Safety Summary
This compound is a lipophilic, basic organic compound.[1][2][3] It poses risks of chemical burns (corrosivity) , acute toxicity , and environmental persistence due to the pyridine moiety.[1][2][3]
Chemical Identification & Properties
Understanding the chemical nature of this substance is critical for selecting the correct waste stream.[1][3]
| Property | Description |
| Chemical Name | N-Benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine |
| Functional Groups | Tertiary Amine, Pyridine Ring, Benzyl Group |
| Physical State | Typically a viscous, pale yellow to amber oil (may crystallize as a salt) |
| Basicity | Basic (pKa ~9-10 for the aliphatic amine nitrogen) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water unless protonated (acidified) |
| Stability | Stable under normal conditions; incompatible with strong oxidizers and strong acids.[1][2][3][4][5] |
Synthesis Context (Origin)
This compound is commonly generated via the Michael Addition of N-benzylmethylamine to 2-vinylpyridine.[1][2][3] This pathway confirms its classification as a stable tertiary amine.[1][2][3]
Figure 1: Synthesis pathway confirming the tertiary amine structure.[1][2][3]
Immediate Spill Response & Containment
Directive: Do not attempt to flush this compound down the drain.[1][2][3] It is toxic to aquatic life and will damage biological wastewater treatment systems.[1][2][3]
Minor Spill (< 100 mL)[1][2][3]
-
Evacuate & Ventilate: Clear the immediate area.[1][2][3][6] Open fume hood sashes to max safe height.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1][2][3]
-
Absorb: Use an inert absorbent material (Vermiculite, Dry Sand, or Commercial Organic Spill Pads).[1][2][3]
-
Neutralize (Optional but Recommended): If available, treat the spill area with a dilute, weak acid (e.g., 5% Citric Acid) to protonate the amine, reducing volatility and skin permeability.[1][2][3]
-
Collect: Scoop absorbed material into a wide-mouth polyethylene (HDPE) jar. Label as "Hazardous Waste - Organic Amine (Solid Debris)".[1][2][3]
Major Spill (> 100 mL)[1][2][3]
-
Isolate: Cordon off the lab area.
-
Respiratory Protection: If outside a fume hood, use a half-mask respirator with Organic Vapor (OV) cartridges.[1][2][3]
-
Containment: Dike the spill with absorbent socks to prevent spreading to floor drains.[1][2][3]
-
Contact EHS: Notify your Environmental Health & Safety officer immediately.[1][2][3]
Detailed Disposal Protocol
This section outlines the step-by-step process for disposing of the pure chemical or reaction mixtures containing it.[1][2][3]
Step 1: Waste Stream Segregation
Segregate this waste from:
-
Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction/fire.[1][2][3]
-
Strong Acids: Will generate heat and form salts, though this is less dangerous than oxidation.[2][3]
-
Halogenated Solvents: Unless the compound is dissolved in DCM/Chloroform, keep it in the Non-Halogenated Organic stream to reduce disposal costs.[2][3]
Step 2: Packaging for Disposal[1][2][3]
-
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers.[1][2][3] Avoid metal containers if the waste is highly alkaline.[1][2][3]
-
Labeling:
Step 3: Final Disposal Method (Incineration)
The only acceptable final disposal method for pyridine derivatives is High-Temperature Incineration .[1][2][3]
-
Mechanism: Thermal oxidation at >1000°C breaks the pyridine ring and benzyl group into CO₂, H₂O, and NOₓ.[2][3]
-
Scrubbing: The facility must use scrubbers to capture nitrogen oxides (NOₓ) generated from the amine and pyridine nitrogen atoms.[1][2][3]
Disposal Decision Tree
Figure 2: Logic flow for selecting the correct waste stream.
Regulatory & Compliance (USA/EU)
-
EPA (USA): This compound is not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, but it falls under Process Waste characteristics.[1][2][3]
-
REACH (EU): Treat as a substance of Very High Concern (SVHC) equivalent due to potential aquatic toxicity (pyridine derivative).[1][2][3]
-
DOT/IATA (Shipping):
References
-
PubChem. Methylbis(2-pyridylethyl)amine (Structural Analog/Impurity Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]
-
PrepChem. Synthesis of N-ethyl-N-benzyl-aniline (General Amine Synthesis Protocols). Available at: [Link][1][2][3]
-
US EPA. Hazardous Waste Characteristics: Corrosivity.[1][2][3] 40 CFR 261.[1][2][3]22. Available at: [Link][1][2][3]
Sources
- 1. Methylbis(2-pyridylethyl)amine | C15H19N3 | CID 227430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzyl-N-methylpyridin-2-amine | CAS:20173-75-5 | Atomaxchem [en.atomaxchem.com]
- 3. prepchem.com [prepchem.com]
- 4. quora.com [quora.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
Personal protective equipment for handling N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
Executive Summary: Risk Assessment & Chemical Identity
Chemical Identity:
-
Systematic Name: N-Benzyl-N-methyl-2-(pyridin-2-yl)ethanamine[1][2]
-
Functional Class: Tertiary Amine / Pyridine Derivative
-
Physical State: Typically a viscous oil or low-melting solid (hygroscopic).
-
Acidity/Basicity: Basic (pKa ~9-10 for the aliphatic amine; ~5 for the pyridine nitrogen).
Operational Hazard Profile (SAR Analysis): As a specific Safety Data Sheet (SDS) for this exact intermediate may be limited in public databases, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous compounds (e.g., Tripelennamine precursors, Bamipine analogues).
-
Primary Hazard: Corrosive / Severe Irritant. The tertiary aliphatic amine moiety is capable of causing chemical burns to skin, eyes, and mucous membranes.
-
Secondary Hazard: Acute Toxicity (Oral/Dermal). Pyridine derivatives often exhibit systemic toxicity affecting the central nervous system (CNS) or liver.
-
Sensitization: Potential skin sensitizer upon prolonged contact.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the mandatory PPE for all personnel handling this substance. This protocol supersedes standard "lab coat and glasses" requirements due to the corrosive potential of the amine functionality.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Synthesis/Spill Cleanup) | Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield (8-inch) + Splash Goggles | Standard safety glasses do not seal against corrosive vapors or splashes.[1][2] |
| Hand (Primary) | Nitrile Rubber (Min. 0.11 mm thickness) | Nitrile (0.11 mm) | Excellent splash resistance to amines. |
| Hand (Secondary) | Optional | Laminate / Barrier (e.g., Silver Shield®) | Required for immersion or spill cleanup. Nitrile degrades rapidly with pyridine exposure. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Full-Face Respirator (OV/P100 Cartridge) | Only if engineering controls (fume hood) fail or for large spills outside the hood.[2] |
| Body | Lab Coat (100% Cotton or Nomex) | Chemical-Resistant Apron (Tyvek/PVC) | Cotton minimizes static; Apron prevents soak-through of corrosive liquids.[1][2] |
Critical Glove Note: For prolonged contact or spill cleanup, do not rely solely on thin nitrile gloves . Pyridine and its derivatives can permeate nitrile in <10 minutes. Use a Laminate (Silver Shield) underglove for maximum protection [1].
Operational Handling Protocol
Phase 1: Preparation & Engineering Controls
-
Verify Ventilation: Ensure the chemical fume hood is certified and operating at a face velocity of 0.4–0.6 m/s .
-
Deactivation Bath: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid in the hood. This serves as a neutralization station for contaminated spatulas or minor drips.
-
Static Control: If the substance is a solid/powder, use an antistatic gun or ionizer during weighing to prevent dispersal. Amine salts can be fluffy and electrostatic.
Phase 2: Synthesis & Solubilization
-
Exothermic Risk: Dissolving this amine in acidic media (e.g., HCl, Acetic Acid) will generate heat. Add the amine slowly to the acid with stirring/cooling.
-
Inert Atmosphere: Tertiary amines can oxidize to N-oxides over time. Handle under Nitrogen (N2) or Argon for sensitive catalytic reactions.
-
Glassware: Use borosilicate glass. Avoid metal spatulas if the compound is being used in metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), as trace metal contamination can affect yield.[1][2]
Phase 3: Transfer & Weighing Workflow
-
Solid: Weigh inside the fume hood using a draft shield. Do not transport open containers across the lab.
-
Liquid/Oil: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip.[1][2] Avoid plastic syringes if the solvent system involves DCM or THF, which can swell the plunger.
Emergency Response & Decontamination
Spill Response Decision Tree
-
Minor Spill (<5 mL/g):
-
Neutralize with sodium bisulfate (if liquid) or cover with vermiculite .
-
Scoop into a dedicated waste jar.
-
Wipe surface with 1% Acetic Acid , then water.
-
-
Major Spill (>50 mL/g) or Outside Hood:
-
Evacuate the immediate area.
-
Don Full PPE (including respirator if vapors are detected).
-
Dike the spill with absorbent pillows.
-
Neutralize carefully before collection.
-
Exposure First Aid
-
Skin Contact: Immediate flush with water for 15 minutes .[3][4] Do not use vinegar on the skin (exothermic reaction risk on sensitive tissue); water is safest.
-
Eye Contact: Flush for 15 minutes while holding eyelids open.[3] Seek ophthalmologist evaluation immediately—alkaline burns can cause delayed blindness.
Waste Disposal Protocol
| Waste Stream | Composition | Treatment/Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weighing boats.[1][2] | Hazardous Solid Waste (Toxic/Corrosive). Double-bag in polyethylene. |
| Liquid Waste (Aqueous) | Quenched reaction mixtures, washes. | Basic Aqueous Waste. Adjust pH to 10-11 before disposal if required by local EHS.[1] |
| Liquid Waste (Organic) | Mother liquors, solvent washes. | Halogenated or Non-Halogenated Organic Waste (depending on solvent). Do not mix with oxidizers (e.g., Nitric Acid). |
Decontamination of Glassware: Rinse glassware with 10% Acetone followed by 1M HCl soak. The acid protonates the amine, making it water-soluble and easier to remove. Final rinse with deionized water.
Visualized Workflows
Figure 1: PPE Selection Logic for Amine Handling
Caption: Decision logic for selecting appropriate PPE based on physical state and operational risk.
Figure 2: Spill Cleanup & Neutralization Workflow
Caption: Step-by-step workflow for safely managing chemical spills of pyridine/amine derivatives.
References
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines and Pyridines. Retrieved from [2]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [2]
-
Sigma-Aldrich (Merck). Safety Data Sheet for Benzylamine Derivatives. Retrieved from [2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
